2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23FN6OS and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several steps, starting from readily available precursors. The process often begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidinyl group via nucleophilic substitution. Finally, the benzamide moiety is introduced through amide coupling reactions. Reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to achieve cost-effectiveness and scalability. This includes using high-throughput synthesis techniques, flow chemistry, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Conditions such as acidic or basic environments, different solvents, and varying temperatures play crucial roles.
Major Products: Products formed depend on the type of reaction
Scientific Research Applications: 2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its diverse functional groups.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Applied in developing new materials with unique properties, such as polymers or coatings.
Mechanism of Action: The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. Its fluorine atom may enhance binding affinity through hydrogen bonding interactions, while the piperidinyl group may facilitate passage through biological membranes.
Comparison with Similar Compounds: Compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups, which imparts distinct chemical properties and biological activities. Similar compounds might include those with variations in the substituents on the pyrazolo[3,4-d]pyrimidine core or different halogen atoms instead of fluorine.
List of Similar Compounds
2-chloro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-bromo-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (lacking the fluorine atom)
Hopefully, this gives you a detailed insight into the world of this compound! Any other specific questions?
Properties
IUPAC Name |
2-fluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6OS/c1-29-20-24-17(26-10-5-2-6-11-26)15-13-23-27(18(15)25-20)12-9-22-19(28)14-7-3-4-8-16(14)21/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKBJRCTWBSNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.